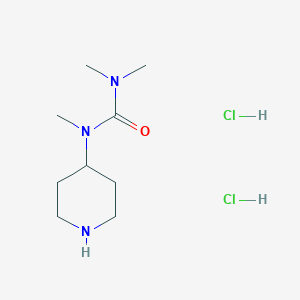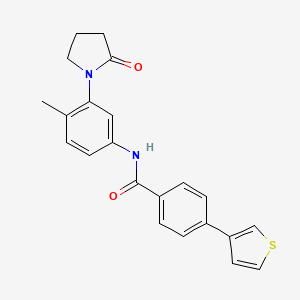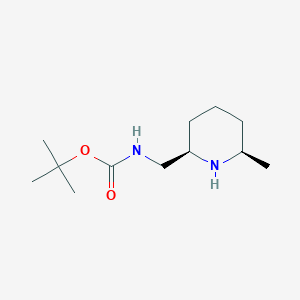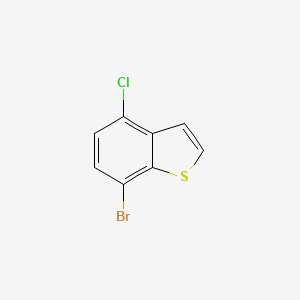
1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The compound also contains a urea group, which is a functional group that plays a key role in many biological processes.
Scientific Research Applications
Synthetic Applications :
- The compound has been utilized in the synthesis of ester and ketone analogues of certain sugars, demonstrating its utility in complex organic synthesis processes (Compernolle et al., 1997).
- It is also involved in the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry (Smaliy et al., 2011).
Antimicrobial Activity :
- Certain derivatives of this compound have shown significant antimicrobial activities, suggesting its potential in developing treatments against bacterial and fungal pathogens (Vinaya et al., 2009).
Structural Studies :
- The compound has been studied for its crystal structure, providing insights into its molecular conformation and interactions, which are crucial in understanding its chemical behavior (Girish et al., 2008).
Biological Evaluation :
- The compound's derivatives have been evaluated for their α-glucosidase inhibition activity, an important aspect in the treatment of diabetes (Kasturi et al., 2018).
Nonlinear Optical Materials :
- Research has been conducted on derivatives of the compound to assess their application in nonlinear optical materials, an area with potential in photonics and telecommunications (Gainsford et al., 2008).
Pharmacological Properties :
- The compound has been investigated for its pharmacological properties, particularly focusing on its effects on the central nervous system and cardiovascular system (Makulska & Jeske, 1975).
Polymorphism Studies :
- Studies on polymorphs of derivatives of this compound have been conducted to understand their different molecular structures, which can have implications in drug development (Hiramatsu et al., 1996).
Future Directions
properties
IUPAC Name |
1,1,3-trimethyl-3-piperidin-4-ylurea;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)12(3)8-4-6-10-7-5-8;;/h8,10H,4-7H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMPWWZUFGZWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C1CCNCC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-1-(piperidin-4-yl)urea dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)


![3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2419711.png)
![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2419715.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2419716.png)
![ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate](/img/structure/B2419717.png)

![N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2419720.png)

![N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2419722.png)
![4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol](/img/structure/B2419724.png)